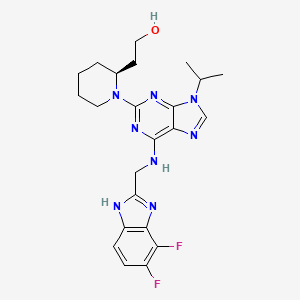
Cdk12-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk12-IN-3 is a potent and selective inhibitor of CDK12, a member of the cyclin-dependent kinase (CDK) family . CDK12 plays critical roles in cell cycle progression and gene expression regulation . It binds with cyclin to control cell cycle and cell division and regulates transcription in response to various cellular processes . The specific CDK12 inhibitor is Cdk12-IN-3 .
Physical And Chemical Properties Analysis
Cdk12-IN-3 is a solid substance . Its chemical formula is C23H28F2N8O, and its molecular weight is 470.52 . It is soluble in DMSO .Scientific Research Applications
CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion. It modulates ALE splicing of DNA damage response activator ATM and a DNAJB6 isoform influencing cell invasion and tumorigenesis in breast cancer cells (Tien et al., 2017).
The discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective CDK12 inhibitors suggests potential for these compounds in cancer therapeutics, especially in creating synthetic lethality in cancer cells (Ito et al., 2018).
CDK12 has a crucial role in transcriptional and post-transcriptional processes, thereby modulating multiple cellular functions. Genomic alterations in CDK12 have been detected in various cancers, making CDK12 inhibition an effective strategy to inhibit tumor growth (Lui et al., 2018).
CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes, suggesting that CDK12 catalytic activity links regulation of transcription and cell cycle progression (Manavalan et al., 2019).
Ovarian cancers with CDK12 inactivation display a distinct genomic instability pattern characterized by large tandem duplications, indicating a role of CDK12 in genome maintenance and oncogenesis (Popova et al., 2016).
CDK12 promotes breast cancer progression and maintains stemness by activating c-myc/β-catenin signaling, suggesting its role in tumorigenesis and as a potential biomarker for breast cancer prognosis (Peng et al., 2019).
CDK12 is emerging as a therapeutic target due to its role in regulating transcription of DNA-damage response genes and its potential as a research tool as well as a promising anti-cancer therapeutic (Tadesse et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULPPFCRBINTBS-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk12-IN-3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


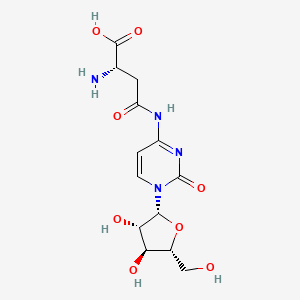
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
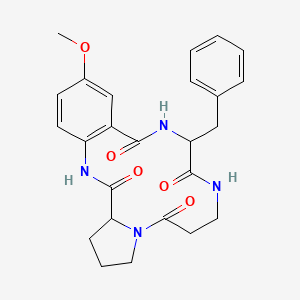
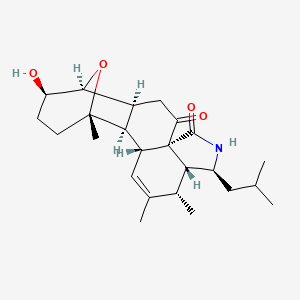
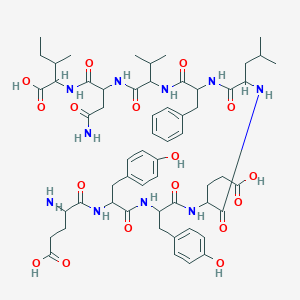
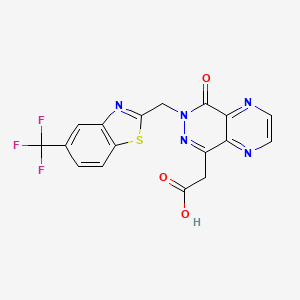
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)
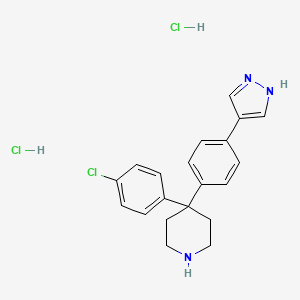
![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)
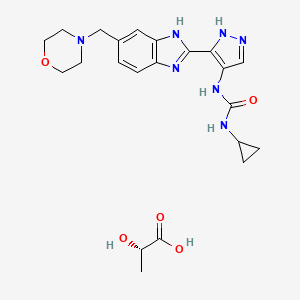
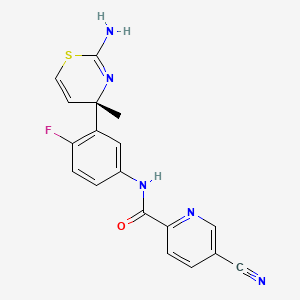
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)